molecular formula C16H16N2O4 B2863846 4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione CAS No. 321432-21-7

4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione

Cat. No.: B2863846
CAS No.: 321432-21-7
M. Wt: 300.314
InChI Key: FZDZCSYWZKEFFE-UHFFFAOYSA-N
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Description

2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines elements of chromene, pyrano, and pyrimidine rings

Scientific Research Applications

2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4-dimethyl-3,5-dihydroxybenzaldehyde and 2-amino-4,6-dimethylpyrimidine can be used. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-3,5-dihydroxybenzaldehyde
  • 2-amino-4,6-dimethylpyrimidine
  • Chromene derivatives
  • Pyrano derivatives

Uniqueness

2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4’,3’:4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione is unique due to its fused ring structure, which combines elements of chromene, pyrano, and pyrimidine rings. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-17-14(19)13-12-9(8-22-15(13)18(2)16(17)20)7-21-11-6-4-3-5-10(11)12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDZCSYWZKEFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3C(COC4=CC=CC=C34)CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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